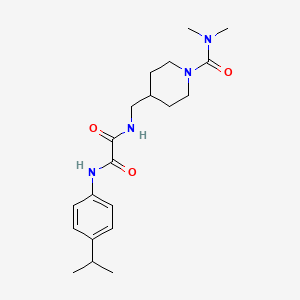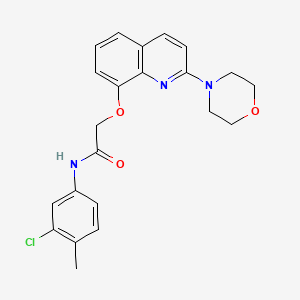
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, commonly known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBO is a biologically active molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide' involves the reaction of 1-(dimethylcarbamoyl)-4-piperidone with 4-(isopropyl)benzylamine followed by the reaction of the resulting intermediate with oxalyl chloride to form the final product.
Starting Materials
1-(dimethylcarbamoyl)-4-piperidone, 4-(isopropyl)benzylamine, oxalyl chloride
Reaction
Step 1: Reaction of 1-(dimethylcarbamoyl)-4-piperidone with 4-(isopropyl)benzylamine in the presence of a suitable solvent and a base to form the intermediate N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-(isopropyl)benzylamine., Step 2: Reaction of the intermediate N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-(isopropyl)benzylamine with oxalyl chloride in the presence of a suitable solvent and a base to form the final product N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide.
Wirkmechanismus
DIBO is believed to act as a covalent inhibitor of protein-protein interactions by binding to cysteine residues in the target protein. DIBO forms a covalent bond with the target protein, leading to the inhibition of the protein-protein interaction.
Biochemische Und Physiologische Effekte
DIBO has been shown to have various biochemical and physiological effects. DIBO has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential application in cancer therapy. DIBO has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DIBO has several advantages for lab experiments, including its high purity level and ease of synthesis. However, DIBO has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DIBO, including its potential applications in drug discovery and chemical biology. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research. Additionally, studies are needed to evaluate the safety and toxicity of DIBO and its potential side effects.
Wissenschaftliche Forschungsanwendungen
DIBO has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. DIBO has been studied as a potential inhibitor of protein-protein interactions, which play a crucial role in various biological processes. DIBO has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-14(2)16-5-7-17(8-6-16)22-19(26)18(25)21-13-15-9-11-24(12-10-15)20(27)23(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONUTVDBSNRDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2793709.png)
![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)
![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)